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Compound of Interest |

Compound Name: 4-Chloro-2,3-difluorobenzaldehyde
CAS No.: 1160573-23-8
Cat. No.: B569944

Executive Summary

4-Chloro-2,3-difluorobenzaldehyde is a specialized halogenated aromatic building block.
While less commercially ubiquitous than its 2,4- or 2,6-difluoro isomers, this specific
substitution pattern (Aldehyde-1, F-2, F-3, CI-4) represents a critical "pre-functionalized"
scaffold. It is primarily valued in the synthesis of fluoroquinolone antibiotics, where the 2,3-
difluoro motif translates to the essential 6,7- or 7,8-substitution patterns in the final drug core,
and the 4-chloro substituent serves as a leaving group for late-stage diversification via
nucleophilic aromatic substitution (

).
Chemical Identity & Informatics

Precise structural definition is required to distinguish this molecule from its more common
isomers (e.g., 2-chloro-3,4-difluorobenzaldehyde).

Core Identifiers
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Parameter Value

IUPAC Name 4-Chloro-2,3-difluorobenzaldehyde

Molecular Formula

Molecular Weight 176.55 g/mol

PubChem CID Searchable via SMILES below

Key Functional Groups Aryl Aldehyde, Aryl Fluoride (x2), Aryl Chloride
The SMILES String

The Simplified Molecular Input Line Entry System (SMILES) string provides a machine-
readable description of the molecule's connectivity.

Canonical SMILES:
[1][2] Isomeric SMILES (Explicit):

Decoding the SMILES Logic:

O=C: Defines the carbonyl group (aldehyde).

e c1: Starts the aromatic ring at Carbon 1 (attached to the aldehyde).
e c(F): Carbon 2 is substituted with Fluorine.

e c(F): Carbon 3 is substituted with Fluorine.

e ¢(ClI): Carbon 4 is substituted with Chlorine.

ccl: Carbons 5 and 6 are unsubstituted (hydrogens implicit), closing the ring at 1.

Structural Topology (Graphviz Visualization)

The following diagram visualizes the connectivity and the specific "2,3-difluoro™ pinch point
which creates a unique electronic environment for the aldehyde.
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Figure 1: The 2,3-difluoro motif creates significant steric and electronic pressure on the C1-
Aldehyde.

Synthetic Methodology (Process Chemistry)

Direct commercial sourcing of this specific isomer can be difficult compared to the 2,6-difluoro
analogue. Therefore, de novo synthesis via Regioselective Ortho-Lithiation is the industry-
standard protocol for high-purity generation.

The Pathway: Directed Ortho-Metalation (DoM)

The synthesis exploits the acidity of the proton at the C4 position of 1-chloro-2,3-
difluorobenzene. The two fluorine atoms inductively acidify the adjacent protons. However, the
proton ortho to a fluorine (C4) is significantly more acidic than the proton ortho to a chlorine
(C6) or the meta proton (C5).

Reaction Scheme:

Substrate: 1-Chloro-2,3-difluorobenzene.

Base: Lithium Diisopropylamide (LDA) or LITMP (at -78°C).

Electrophile: Dimethylformamide (DMF).

Quench: Acidic hydrolysis.

Synthesis Workflow Diagram
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Start: 1-Chloro-2,3-difluorobenzene

Cryogenic Cooling

Step 1: Lithiation (-78°C)
Reagent: LDA/THF

Deprotonation at C4

Nucleophilic Attack

Step 2: Formylation
Reagent: DMF (Electrophile)

lAlkoxide Formation

Step 3: Acid Hydrolysis
(H30+)

Product:
4-Chloro-2,3-difluorobenzaldehyde

Figure 2: Regioselective Synthesis via Directed Ortho-Metalation

Click to download full resolution via product page

Figure 2: The lithiation occurs selectively at C4 due to the inductive effect of the C3 Fluorine.
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Detailed Protocol (Self-Validating)

o Setup: Flame-dried 3-neck flask, Nitrogen atmosphere.
e Solvent: Anhydrous THF (Tetrahydrofuran).
» Execution:

o Cool LDA (1.1 eq) in THF to -78°C.

o Add 1-chloro-2,3-difluorobenzene dropwise. Validation: Solution often turns yellow/orange
indicating lithiated species.

o Stir for 1 hour at -78°C.

o Add dry DMF (1.5 eq) dropwise.

o Warm to room temperature (solution becomes clear/pale).
o Quench with 1M HCI.

e QC Check: TLC (Hexane/EtOAc 9:1). The aldehyde will be significantly more polar than the
starting material and UV active.

Reactivity & Drug Development Applications[3]
The "Privileged Scaffold" for Quinolones

This molecule is a retrosynthetic precursor to the Quinolone Core (e.g., Moxifloxacin,
Sparfloxacin analogues).

e Mechanism: The aldehyde is typically oxidized to the benzoic acid (4-chloro-2,3-
difluorobenzoic acid).

o Cyclization: The acid is converted to the benzoylacetate, which undergoes Gould-Jacobs or
Grohe-Heberer cyclization to form the quinolone ring.

e The Role of Halogens:
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o C2/C3 Fluorines: Become C6/C7 or C7/C8 on the quinolone. The C6-Fluorine is essential

for DNA gyrase binding.

o C4 Chlorine: Acts as a "placeholder" leaving group. In the final drug molecule, this position

(C7 or C8 of the quinolone) is often subjected to

displacement by a cyclic amine (e.g., piperazine) to modulate solubility and spectrum of

activity.

Reactivity Profile

Reaction Type

Target Site

Outcome

Oxidation

Aldehyde (C1)

Yields 4-chloro-2,3-
difluorobenzoic acid

(Quinolone precursor).

Reduction

Aldehyde (C1)

Yields the benzyl alcohol.

C4-Chlorine

Displacement by amines
(requires strong activation or

catalysis due to adjacent F).

Schiff Base

Aldehyde (C1)

Reaction with anilines to form
imines (Liquid Crystals

research).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1550-35-2|2,4-Difluorobenzaldehyde|BLD Pharm [bldpharm.com]

2. 4-58-2,6- _FEAFEE 97% | Sigma-Aldrich [sigmaaldrich.com]

3. infoscience.epfl.ch [infoscience.epfl.ch]

e To cite this document: BenchChem. [Technical Guide: 4-Chloro-2,3-difluorobenzaldehyde].
BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b569944+#4-chloro-2-3-difluorobenzaldehyde-smiles-
string]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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